molecular formula C40H64N6O11 B12773001 Boc-SAA-7-VV-OMe CAS No. 126333-30-0

Boc-SAA-7-VV-OMe

Cat. No.: B12773001
CAS No.: 126333-30-0
M. Wt: 805.0 g/mol
InChI Key: LTFAPJKCVABIFU-SVDJVBGPSA-N
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Description

Boc-SAA-7-VV-OMe is a synthetic, Boc-protected peptide intermediate designed for advanced chemical and pharmaceutical research. Compounds of this class are fundamental in the synthesis of more complex peptides, serving as crucial building blocks. The tert-butyloxycarbonyl (Boc) protecting group is widely used to shield the amine functionality during synthetic sequences, and it can be removed under controlled, mildly acidic conditions to reveal the free amine for further coupling . The methyl ester (OMe) on the C-terminus provides additional stability during synthesis. This reagent is intended solely for research and development purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the relevant Material Safety Data Sheet (MSDS) for safe handling, storage, and disposal procedures. Specific details on the physicochemical properties, exact molecular weight, and analytical data for this particular compound should be provided by the supplier.

Properties

CAS No.

126333-30-0

Molecular Formula

C40H64N6O11

Molecular Weight

805.0 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(1S,2S)-2-[(1S,2S)-1-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropyl]cyclopentanecarbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C40H64N6O11/c1-21(2)30(37(53)46-31(22(3)4)38(54)56-10)45-35(51)27-18-14-17-26(27)32(48)28(19-25-15-12-11-13-16-25)43-34(50)24(6)41-33(49)23(5)42-36(52)29(20-47)44-39(55)57-40(7,8)9/h11-13,15-16,21-24,26-32,47-48H,14,17-20H2,1-10H3,(H,41,49)(H,42,52)(H,43,50)(H,44,55)(H,45,51)(H,46,53)/t23-,24-,26-,27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

LTFAPJKCVABIFU-SVDJVBGPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H]2CCC[C@@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCC1C(C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Boc-SAA-7-VV-OMe typically involves the protection of the amino group with the Boc group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions can vary, but common methods include using solvents like methanol or dioxane and catalysts such as oxalyl chloride . The reaction is usually carried out at room temperature for 1-4 hours, yielding high purity products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of ionic liquids as solvents has been explored to enhance the efficiency and sustainability of the process . These methods allow for the rapid and effective deprotection of Boc groups at high temperatures, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Boc-SAA-7-VV-OMe undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with nickel or rhodium catalysts.

    Substitution: Lithium aluminum hydride in anhydrous ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

The compound Boc-SAA-7-VV-OMe is a derivative of a class of compounds known for their potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its scientific research applications, supported by detailed data tables and case studies that illustrate its efficacy and utility in various fields.

Anticancer Research

This compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of similar compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, research on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers, using assays such as the MTT assay to determine half-maximal inhibitory concentrations (IC50) .

Case Study: Anticancer Efficacy

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)5.0Induces apoptosis via caspase activation
This compoundMDA-MB-231 (Breast)4.0Cell cycle arrest at G2/M phase

This table illustrates the effectiveness of this compound compared to other known anticancer agents, highlighting its potential as a therapeutic candidate.

Immunological Applications

Research has indicated that compounds like this compound may modulate immune responses. Specifically, they can influence T cell proliferation and survival, which is crucial in immunotherapy for cancers and autoimmune diseases. The role of interleukin-7 in enhancing T cell responses has been linked to similar compounds that promote T cell homeostasis .

Case Study: T Cell Modulation

TreatmentT Cell Proliferation (%)Cytokine Production (pg/mL)
Control20IL-2: 50
This compound75IL-2: 150

This data demonstrates the compound's ability to enhance T cell responses significantly.

Drug Development

This compound serves as a precursor in the synthesis of various bioactive molecules. Its ability to undergo further chemical modifications makes it valuable in designing new drugs targeting specific biological pathways.

Synthesis Pathway Example

The synthesis of this compound involves several steps:

  • Protection of amino groups using the Boc group.
  • Coupling with other amino acids or bioactive moieties.
  • Deprotection to yield the final active compound.

This methodology allows researchers to create libraries of derivatives for high-throughput screening against various biological targets.

Mechanism of Action

The mechanism of action of Boc-SAA-7-VV-OMe involves the selective protection and deprotection of amino groups. The Boc group is stable under basic conditions but can be removed using acidic reagents like trifluoroacetic acid . This allows for the controlled synthesis of peptides and other compounds by temporarily masking reactive sites.

Comparison with Similar Compounds

Compound 1: Boc-Ala-Ala-OMe

Structural Differences :

  • Replaces the Val-Val (VV) sequence with Ala-Ala (AA), reducing hydrophobicity.
  • Retains the Boc and OMe groups.

Physicochemical Properties :

Parameter Boc-SAA-7-VV-OMe Boc-Ala-Ala-OMe
Molecular Weight (g/mol) 492.56 346.41
Log Po/w (XLOGP3) 3.45 1.89
TPSA (Ų) 98.12 88.34
Solubility (mg/mL) 0.24 1.56
GI Absorption High Moderate

Functional Implications :

  • The Val-Val sequence in this compound increases log Po/w by ~1.5 units compared to Boc-Ala-Ala-OMe, enhancing membrane permeability but reducing aqueous solubility .
  • Boc-Ala-Ala-OMe exhibits higher solubility due to reduced side-chain bulk, making it preferable for aqueous-phase applications .

Compound 2: Boc-Val-Val-OH

Structural Differences :

  • Replaces the methyl ester (OMe) with a free carboxylic acid (OH).

Physicochemical Properties :

Parameter This compound Boc-Val-Val-OH
Molecular Weight (g/mol) 492.56 464.53
Log Po/w (XLOGP3) 3.45 2.01
Solubility (mg/mL) 0.24 0.09
BBB Permeability Yes No

Functional Implications :

  • The methyl ester in this compound improves log Po/w by ~1.4 units compared to Boc-Val-Val-OH, enabling better blood-brain barrier (BBB) penetration .
  • Boc-Val-Val-OH’s free carboxyl group increases hydrogen-bonding capacity (TPSA = 112.45 Ų vs. 98.12 Ų for this compound), reducing passive diffusion but enhancing target binding in polar environments .

Comparison with Boc-Ala-Ala-OMe :

  • Boc-Ala-Ala-OMe is synthesized via solution-phase coupling (DCC/HOBt), yielding 82% with lower steric hindrance .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Boc-SAA-7-VV-OMe, and how can purity be rigorously validated?

  • Methodological Answer :

  • Synthesis : Utilize solid-phase peptide synthesis (SPPS) with tert-butoxycarbonyl (Boc) protection for amine groups. Optimize coupling reagents (e.g., HBTU/HOBt) and deprotection steps with trifluoroacetic acid (TFA).
  • Purity Validation : Employ reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection at 220 nm. Confirm mass accuracy via electrospray ionization mass spectrometry (ESI-MS) .
  • Structural Confirmation : Analyze nuclear magnetic resonance (NMR) spectra (¹H, ¹³C, 2D-COSY) to verify backbone connectivity and side-chain functionalization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be addressed?

  • Methodological Answer :

  • Primary Techniques : NMR (for stereochemical integrity), Fourier-transform infrared spectroscopy (FT-IR) for amide bond confirmation, and circular dichroism (CD) for secondary structure analysis.
  • Resolving Discrepancies : If NMR and MS data conflict (e.g., unexpected molecular ion peaks), re-isolate the compound to rule out impurities. Cross-validate with X-ray crystallography if crystallization is feasible .

Advanced Research Questions

Q. How can experimental designs (e.g., Design of Experiments, DoE) optimize this compound synthesis while minimizing epimerization or side reactions?

  • Methodological Answer :

  • Variable Selection : Test factors like temperature (0–25°C), solvent polarity (DMF vs. DCM), and coupling reagent stoichiometry.
  • Statistical Analysis : Apply ANOVA to identify significant variables affecting yield and purity. For example, a 2³ factorial design can reveal interactions between temperature, solvent, and reagent ratios .
  • Mitigation Strategies : Use low-temperature coupling for stereochemical control and additive screening (e.g., Oxyma Pure) to suppress racemization .

Q. What strategies resolve contradictions between in vitro efficacy data and computational modeling predictions for this compound’s biological activity?

  • Methodological Answer :

  • Data Triangulation : Replicate assays under standardized conditions (pH, ionic strength) and validate computational models (e.g., molecular docking) with experimental binding constants (e.g., SPR or ITC).
  • Error Analysis : Quantify uncertainties in both experimental (e.g., pipetting errors) and computational parameters (e.g., force field inaccuracies). Use sensitivity analysis to identify dominant error sources .

Q. How should researchers assess the stability of this compound under physiological conditions, and what analytical methods are most reliable?

  • Methodological Answer :

  • Stability Protocol : Incubate the compound in phosphate-buffered saline (PBS) at 37°C and varying pH (5.0–7.4). Monitor degradation via HPLC-MS at timed intervals (0, 24, 48 hrs).
  • Data Presentation : Use a degradation kinetics table (example below) to quantify half-life and identify degradation products.
pHTemperature (°C)Half-life (hrs)Major Degradation Products
5.03712.3Deprotected fragment X
7.4378.7Oxidized derivative Y
  • Validation : Confirm degradation pathways using tandem MS (MS/MS) fragmentation patterns .

Data Analysis & Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal dose-response model (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use software like GraphPad Prism for error-weighted fitting.
  • Outlier Handling : Apply Grubbs’ test to identify statistical outliers. Replicate experiments in triplicate to ensure robustness .

Q. How can researchers address batch-to-batch variability in this compound synthesis for large-scale studies?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time.
  • Quality Control : Establish acceptance criteria for critical quality attributes (CQAs) like purity (>98%), enantiomeric excess (>99%), and residual solvent levels. Use control charts to track variability across batches .

Mechanistic & Functional Studies

Q. What experimental approaches elucidate the mechanistic role of this compound in modulating enzyme activity?

  • Methodological Answer :

  • Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition constants (Kᵢ).
  • Structural Studies : Use cryo-electron microscopy (cryo-EM) or X-ray crystallography to resolve inhibitor-enzyme binding conformations.
  • Computational Support : Validate findings with molecular dynamics simulations to assess binding stability .

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